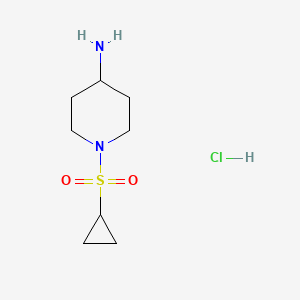

1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride

Description

1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is a piperidine-based compound featuring a cyclopropylsulfonyl substituent. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting receptors such as serotonin (5-HT) or adrenergic receptors. Its hydrochloride salt form improves solubility and stability, making it suitable for pharmacological studies .

Properties

IUPAC Name |

1-cyclopropylsulfonylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S.ClH/c9-7-3-5-10(6-4-7)13(11,12)8-1-2-8;/h7-8H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFJUUCTOVLAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with cyclopropylsulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Drug Development :

1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is investigated for its potential as a pharmacophore in drug design, particularly targeting specific enzymes or receptors involved in various diseases. Its structural features may enhance binding affinity and selectivity towards biological targets.

Biological Activity :

The compound has shown promising results in preliminary studies regarding its antimicrobial and anticancer properties. Similar compounds have been noted for their ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.

Study 1: Anticancer Activity

A study evaluated the efficacy of this compound on various cancer cell lines. The results indicated significant growth inhibition in glioma and melanoma cells, with an IC50 value of approximately 6 µM.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1-(Cyclopropylsulfonyl)piperidin-4-amine HCl | 6.0 | Glioma |

| 1-(Cyclopropylsulfonyl)piperidin-4-amine HCl | 7.5 | Melanoma |

Study 2: Pharmacokinetics

Pharmacokinetic studies demonstrated that the compound is capable of crossing the blood-brain barrier (BBB), indicating its potential utility in treating central nervous system (CNS) disorders. Further research is needed to assess its toxicity profile and therapeutic index.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways within cells. This compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of 1-(cyclopropylsulfonyl)piperidin-4-amine hydrochloride and structurally related compounds, focusing on molecular properties, substituent effects, and research applications.

Key Findings:

Imidazole-sulfonyl derivatives (e.g., from ) exhibit stronger hydrogen-bonding capacity due to the aromatic nitrogen, which may enhance interactions with enzymes like kinases .

Solubility and Stability :

- Hydrochloride salts generally improve aqueous solubility. For example, 1-(4-chlorobenzyl)piperidin-4-amine HCl has reduced solubility compared to sulfonyl analogs due to its hydrophobic benzyl group .

Synthetic Yields :

- Deprotection of Boc-protected intermediates (e.g., in ) yields hydrochloride salts with >95% purity, though cyclopropylsulfonyl derivatives may require specialized sulfonylation conditions .

Biological Applications :

- Methylsulfonyl analogs (e.g., 1-(methylsulfonyl)piperidin-4-amine HCl) show dual activity at α2A adrenergic and 5-HT7 serotonin receptors, while chloropyrimidinyl derivatives () are explored for DNA-targeted therapies .

Research Implications and Challenges

- Structural Optimization : Cyclopropylsulfonyl groups balance lipophilicity and polarity, making them advantageous for blood-brain barrier penetration in CNS drug development .

- Safety Considerations: Sulfonyl-containing compounds (e.g., imidazole-sulfonyl derivatives) may require stringent handling due to reactive intermediates, as noted in SDS documents .

- Contradictions : While most compounds achieve >95% purity (–2), synthesis of cyclopropylsulfonyl derivatives may face challenges in scalability compared to methyl or benzyl analogs .

Biological Activity

1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is a chemical compound that has gained attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by its unique structure, which includes a piperidine ring and a cyclopropylsulfonyl group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H17ClN2O2S

- Molecular Weight : 240.75 g/mol

- CAS Number : 1384428-03-8

This compound exhibits its biological activity through interactions with specific molecular targets, primarily influencing cellular signaling pathways. The compound is known to modulate the activity of various enzymes and receptors, leading to significant biochemical changes within cells.

Key Mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

- Receptor Interaction : The compound may form hydrogen bonds with amino acids at the active sites of target enzymes, influencing their activity and stability .

- Signal Transduction : It is involved in modulating pathways related to signal transduction and metabolic processes, thereby affecting cellular functions .

Biological Activity

Research indicates that this compound has a range of biological activities:

Antimicrobial Activity

Studies have demonstrated moderate to strong antibacterial effects against various strains. For instance, compounds structurally similar to this one have exhibited significant activity against Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on AChE and urease:

- AChE Inhibition : Compounds with similar structures have shown IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong inhibitory potential .

- Urease Inhibition : The compound's ability to inhibit urease suggests potential applications in treating conditions like kidney stones or infections caused by urease-producing bacteria.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it can be compared with other piperidine derivatives:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-(Cyclopropylsulfonyl)piperidin-4-amine | Antibacterial, AChE inhibition | Varies by study |

| Piperidine Derivatives | Various therapeutic potentials | Varies widely |

| Sulfonamide Compounds | Antibacterial, enzyme inhibition | Strong inhibition observed |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of piperidine derivatives for their biological activities:

- Study on Antimicrobial Properties : Research indicated that piperidine derivatives exhibit significant antimicrobial properties, suggesting that modifications like sulfonyl groups can enhance efficacy against resistant strains .

- Enzyme Inhibition Research : A study highlighted the effectiveness of similar compounds as AChE inhibitors, showing promise for neurological applications .

- Pharmacological Evaluations : The compound's interaction with bovine serum albumin (BSA) was assessed to understand its pharmacokinetics and potential therapeutic index .

Q & A

Basic: What are the optimal synthetic routes for 1-(cyclopropylsulfonyl)piperidin-4-amine hydrochloride, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis typically involves cyclopropanesulfonyl chloride reacting with 4-aminopiperidine derivatives under nucleophilic substitution conditions. Key steps include:

- Reagent Optimization : Use polar aprotic solvents (e.g., THF or DCM) with bases like triethylamine to deprotonate the amine and facilitate sulfonylation .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side products (e.g., over-sulfonylation) .

- Purification : Crystallization in ethanol/HCl yields the hydrochloride salt with >90% purity. Yield improvements (from ~60% to 85%) are achievable via slow addition of sulfonyl chloride to avoid exothermic side reactions .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Standard analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm cyclopropyl (δ 0.5–1.5 ppm) and piperidine ring protons (δ 2.5–3.5 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 249.1) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Advanced: How do solubility and stability profiles of this compound vary under physiological conditions, and what experimental designs address these challenges?

Answer:

- Solubility : The hydrochloride salt enhances aqueous solubility (~50 mg/mL in water), but solubility drops in PBS (pH 7.4) due to deprotonation. Use co-solvents (e.g., 10% DMSO) for in vitro assays .

- Stability : Stability studies (25°C, pH 1–9) show decomposition at pH >8 via sulfonamide hydrolysis. For long-term storage, lyophilize and store at -20°C under inert gas .

- Methodology : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition)?

Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation approaches:

- Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to distinguish specific vs. nonspecific interactions .

- Orthogonal Assays : Pair radioligand binding (e.g., H-labeled competitors for serotonin receptors) with functional assays (e.g., cAMP modulation) .

- Selectivity Screening : Test against related targets (e.g., monoamine oxidases or GPCRs) to rule out cross-reactivity .

Advanced: How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are critical?

Answer:

- In Silico Methods : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like 5-HT receptors. Focus on sulfonyl-piperidine interactions with Arg156 and Tyr235 residues .

- Validation :

Basic: What are the compound’s key physicochemical properties, and how do they influence experimental design?

Answer:

| Property | Value | Impact on Research Design | Source |

|---|---|---|---|

| Molecular Weight | 285.78 g/mol | Adjust molarity for in vivo dosing | |

| logP | 1.2 (predicted) | Optimize membrane permeability assays | |

| pKa (amine) | 8.9 | Ionization state affects cellular uptake |

Advanced: What analytical techniques quantify trace impurities in synthesized batches, and how are thresholds determined?

Answer:

- UPLC-QTOF : Detects impurities <0.1% via high-resolution mass spectrometry. Compare fragmentation patterns with standards .

- ICH Guidelines : Set impurity thresholds per ICH Q3A (≤0.15% for unknown impurities) .

- Stability-Indicating Methods : Use stressed conditions (heat, light) to validate HPLC methods .

Basic: How does the cyclopropylsulfonyl group influence the compound’s reactivity and pharmacological profile?

Answer:

- Reactivity : The sulfonyl group acts as a hydrogen-bond acceptor, enhancing target binding. Cyclopropane increases metabolic stability by resisting CYP450 oxidation .

- Pharmacology : The group confers selectivity for sulfotransferases and serotonin receptors, reducing off-target effects compared to aryl-sulfonyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.